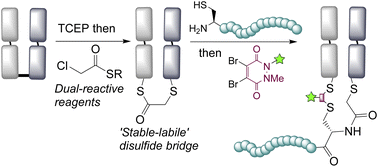Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation†
Chemical Science Pub Date: 2022-09-27 DOI: 10.1039/D2SC04531A
Abstract
Disulfide bridging, also known as disulfide stapling, is a powerful strategy for the construction of site-selective protein bioconjugates. Here we describe the first examples of a new class of such reagents, containing a ‘stable-labile’ design. These dual-reactive reagents are designed to form a stable bond to one cysteine and a labile bond to the second; resulting in a robust attachment to the protein with one end of the bridge, whilst the other end serves as a reactive handle for subsequent bioconjugation. By incorporating thioesters into these bridges, we demonstrate that they are primed for native chemical ligation (NCL) with N-terminal cysteines; offering an alternative to the requirement for C-terminal thioesters for use in such ligations. Alternatively, the use of hydrazine as the ligating nucleophile enables a separate cargo to be attached to each cysteine residue, which are exploited to insert variably cleavable linkers. These methodologies are demonstrated on an antibody fragment, and serve to expand the scope of disulfide bridging strategies whilst offering a convenient route to the construction of multifunctional antibody fragment conjugates.


Recommended Literature
- [1] Deep level trapped defect analysis in CH3NH3PbI3 perovskite solar cells by deep level transient spectroscopy†
- [2] Correction: High pH promoting the synthesis of V-Silicalite-1 with high vanadium content in the framework and its catalytic performance in selective oxidation of styrene
- [3] Ni nanocluster on modified CeO2–ZrO2 nanoporous composite for tri-reforming of methane
- [4] The many faces of carbon in electrochemistry: general discussion
- [5] Competing ring cleavage of transient O-protonated oxaphosphirane complexes: 1,3-oxaphospholane and η2-Wittig ylide complex formation†‡
- [6] Multi-channel photodissociation and XUV-induced charge transfer dynamics in strong-field-ionized methyl iodide studied with time-resolved recoil-frame covariance imaging†
- [7] Tunable ferroelectric single-atom catalysis of CO oxidation using a Pt/In2Se3 monolayer†
- [8] Domino reactions of rhodium(ii) carbenoids for alkaloid synthesis†
- [9] Charge transfer and polarisability in ionic liquids: a case study†
- [10] In situ dipole formation to achieve high open-circuit voltage in inverted perovskite solar cells via fluorinated pseudohalide engineering†










